molecular formula C9H12ClNO3 B3226252 2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride CAS No. 125224-22-8

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride

Cat. No.: B3226252
CAS No.: 125224-22-8
M. Wt: 217.65 g/mol
InChI Key: WXKYPNKTQHFPOX-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group, hydroxyl group, and amino group attached to a propanoic acid backbone, with a hydrochloride counterion. The stereochemistry of this compound is critical; for example, the (S)-enantiomer (CAS: 1401226-61-6) is depicted in as part of a structural diagram . This compound is structurally related to phenylalanine derivatives but features a hydroxyl group at the β-position and a phenyl substitution at the α-carbon. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-amino-3-hydroxy-2-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-9(6-11,8(12)13)7-4-2-1-3-5-7;/h1-5,11H,6,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKYPNKTQHFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium, resulting in the formation of DL-threo-β-phenylserine . This intermediate can then be resolved into its optically active forms using chiral resolving agents such as (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale optical resolution techniques. These methods include preferential crystallization and diastereoisomeric salt formation, which allow for the efficient separation of enantiomers from racemic mixtures . The use of advanced crystallization techniques ensures high yields and optical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the amino group.

Comparison with Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

Several fluorinated analogs exhibit structural similarities but differ in electronic and steric properties:

  • (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2): Shares a fluorinated aromatic ring but replaces the hydroxyl group with an ethanol moiety, reducing hydrogen-bonding capacity .
  • 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1): Features trifluorophenyl substitution, which increases electronegativity and lipophilicity compared to the non-fluorinated parent compound .

Key Differences : Fluorination enhances metabolic stability and membrane permeability but may reduce aqueous solubility due to increased hydrophobicity.

Halogen-Substituted Propanoic Acids

Comparison : The diiodo derivative’s bulkiness contrasts with the relatively compact phenyl group in the target compound, impacting pharmacokinetic properties like absorption and distribution.

Ester and Amide Derivatives

  • Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS: N/A): An esterified derivative with a methyl group at the α-position. The ester group increases lipophilicity, acting as a prodrug that hydrolyzes to the free acid in vivo .
  • 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride (CAS: 1334145-95-7): Incorporates an amide linkage, which stabilizes the molecule against enzymatic degradation but reduces acidity compared to the carboxylate form .

Key Insight : Ester/amide modifications alter bioavailability and metabolic pathways, making these derivatives suitable for specific drug delivery applications.

Thiophene-Containing Analog

  • 2-(Thiophen-2-yl)propanoic acid (CAS: 54955-39-4): Replaces the phenyl group with a thiophene ring, introducing sulfur-based π-interactions. This compound shows distinct reactivity in electrophilic substitution reactions due to the thiophene’s electron-rich nature .

Comparison : The thiophene analog’s electronic profile may enhance binding to metal ions or aromatic receptors compared to the phenyl-substituted target compound.

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Key Structural Features Similarity Score (if available) Notable Properties
2-Amino-3-hydroxy-2-phenylpropanoic acid HCl 1401226-61-6 α-Phenyl, β-hydroxyl, carboxylate, HCl - High polarity, chiral center
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 1951425-23-2 Fluorophenyl, ethanol moiety 0.69 Enhanced lipophilicity
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl 870483-31-1 Trifluorophenyl substitution - High metabolic stability
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl - α-Methyl, ester group - Prodrug potential, improved membrane passage
2-(Thiophen-2-yl)propanoic acid 54955-39-4 Thiophene ring - Sulfur-mediated reactivity

Biological Activity

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride, commonly known as L-tyrosine hydrochloride , is a compound with significant biological relevance. Its molecular formula is C9H12ClNO3C_9H_{12}ClNO_3, and it has a molecular weight of approximately 217.65 g/mol. This compound is primarily recognized for its role as an amino acid derivative, contributing to various biochemical pathways, particularly in the synthesis of neurotransmitters and other biologically active molecules.

Chemical Structure and Properties

The compound features both hydroxyl and amino functional groups, enhancing its reactivity and biological activity. The presence of a phenyl group further contributes to its unique properties, allowing for interactions with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Neuroprotective Effects :
    • Studies suggest that this compound may provide neuroprotection by modulating neurotransmitter release, particularly in conditions associated with neurodegenerative diseases.
  • Influence on Cognitive Function :
    • It has been implicated in enhancing cognitive function, potentially through its role in neurotransmitter synthesis, particularly dopamine and norepinephrine.
  • Metabolic Pathways :
    • The compound influences metabolic pathways related to amino acid metabolism, which can affect overall metabolic health.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Binding Affinities : Interaction studies have shown that this compound binds to neurotransmitter receptors, suggesting potential therapeutic applications in pharmacology.
  • Receptor Modulation : It may act as a modulator in biochemical pathways, influencing the efficacy of neurotransmission and neuroprotection.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
L-TyrosineHydroxylated phenylalaninePrecursor to dopamine; significant role in mood regulation
L-PhenylalanineEssential amino acid with a phenyl side chainPrecursor to neurotransmitters; essential for protein synthesis
Beta-AlanineAmino acid without a phenyl groupInvolved in muscle endurance; different biological roles
L-DOPAHydroxylated form of tyrosineDirect precursor to dopamine; used in Parkinson's treatment

Case Studies

Several studies have documented the effects of this compound on neurological health:

  • Neuroprotective Study :
    • A study demonstrated that administration of this compound in animal models reduced neurodegeneration markers in conditions mimicking Alzheimer's disease, suggesting its potential use as a therapeutic agent.
  • Cognitive Enhancement :
    • Clinical trials have indicated improvements in cognitive function among subjects supplemented with this compound, emphasizing its role in enhancing memory and learning processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride?

  • Methodology : Begin with chiral amino acid precursors (e.g., L-serine) to retain stereochemical integrity. Introduce the phenyl group via nucleophilic substitution using aniline derivatives under basic conditions. Hydroxy group incorporation may involve selective oxidation-reduction steps or protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups). Final hydrochloride formation is achieved by treating the free base with HCl in anhydrous ethanol .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry (MS) .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation : 1^1H NMR (e.g., aromatic proton integration at δ 7.2–7.5 ppm for phenyl groups) and FT-IR (e.g., O-H stretch at 3200–3500 cm1^{-1} for hydroxy groups). Cross-reference with PubChem CID 139209039 for spectral benchmarks .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cyclodextrin-based column .
  • Data Interpretation : Compare optical rotation values ([α]D_D) with literature data (e.g., PubChem entries for (3R,4R)-isomers) to confirm configuration .

Q. How to address contradictory yields in hydroxy-phenyl group functionalization?

  • Root Causes : Steric hindrance from the phenyl group or competing side reactions (e.g., over-oxidation of hydroxy groups).
  • Optimization :

  • Temperature Control : Perform reactions at 0–5°C to suppress side pathways.
  • Protection Strategies : Temporarily protect the hydroxy group with acetyl or benzyl ethers before introducing the phenyl moiety .

Q. What mechanisms explain unexpected byproducts during phenyl group substitution?

  • Mechanistic Insight : Competing elimination (e.g., E2 pathways) or radical intermediates may form undesired alkenes or dimerized products.
  • Troubleshooting :

  • Reagent Selection : Replace strong bases (e.g., NaH) with milder alternatives (e.g., K2_2CO3_3) to minimize elimination.
  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench radical pathways .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

  • Systematic Analysis :

  • NMR Deuterated Solvents : Ensure consistent use of DMSO-d6_6 or D2_2O to avoid solvent shift variations.
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted aniline or oxidation byproducts) .

Data Contradiction Analysis

Q. Why do computational models conflict with experimental solubility data?

  • Hypothesis : In silico predictions (e.g., COSMO-RS) may underestimate hydrogen-bonding interactions between the hydroxy group and polar solvents (e.g., water).
  • Validation : Measure experimental solubility via gravimetric analysis in water, ethanol, and DMSO. Compare with PubChem’s predicted logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride

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